Cobalt neodecanoate

Description

Properties

IUPAC Name |

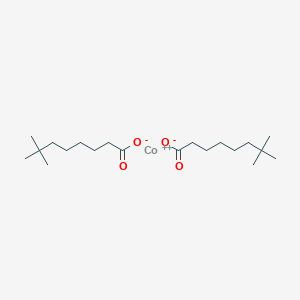

cobalt(2+);7,7-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2.Co/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMCQAXHWIEEDE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920451 | |

| Record name | Cobalt(2+) bis(7,7-dimethyloctanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals, Liquid | |

| Record name | Neodecanoic acid, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27253-31-2, 90342-30-6 | |

| Record name | Cobalt neodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027253312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Decanoic acid, cobalt(2+) salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090342306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(2+) bis(7,7-dimethyloctanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodecanoic acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Decanoic acid, cobalt(2+) salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Fundamental Properties of Cobalt Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt neodecanoate is a cobalt salt of neodecanoic acid, a mixed isomer of C10 carboxylic acids. It is a versatile organometallic compound widely utilized as a catalyst and additive in various industrial applications. Its primary functions include acting as an oxidative drying agent (siccative) in alkyd-based paints, inks, and varnishes, a rubber adhesion promoter for bonding rubber to metal, and a catalyst in various chemical reactions, such as the polymerization of butadiene. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, mechanisms of action, and relevant experimental protocols.

Physicochemical Properties

This compound is typically a blue to violet solid or viscous liquid, with its physical state depending on the specific isomeric composition and the presence of solvents.[1][2] It is soluble in organic solvents and oils.[3]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂₀H₃₈CoO₄ | [4] |

| Molecular Weight | 401.45 g/mol | [4] |

| CAS Number | 27253-31-2 | [5] |

| Appearance | Blue to violet solid or viscous liquid | [1][2] |

| Density | Approximately 1.1 g/cm³ at 20°C | [5] |

| Specific Weight | 1150-1250 kg/m ³ (for a 21% Co solution in a dearomatized hydrocarbon mixture) | [6] |

| Viscosity | 60 dPa·s at 25°C (for a 21% Co solution in a dearomatized hydrocarbon mixture) | [6] |

| Water Solubility | 772 mg/L at 20°C | [5][7] |

| Solubility | Soluble in organic solvents and oils | [3] |

Thermal Stability

Synthesis

A common method for the synthesis of this compound involves the reaction of cobalt(II) hydroxide (B78521) or cobalt(II) carbonate with neodecanoic acid.[9]

Experimental Protocol: Synthesis of this compound[9]

Materials:

-

Cobalt(II) hydroxide

-

Propionic acid

-

Neodecanoic acid

-

Reactor with a reflux condenser and stirrer

Procedure:

-

Add propionic acid and neodecanoic acid to the reactor and mix thoroughly to form a mixed acid.

-

Add cobalt(II) hydroxide to the reactor.

-

Heat the mixture to 90-110°C and allow it to react under reflux for 2-4 hours.

-

After the reaction is complete, remove water and any residual unreacted acid by atmospheric distillation at 138-200°C.

-

The resulting product is this compound.

Applications and Mechanisms of Action

Drier in Alkyd-Based Coatings

This compound is a highly effective primary drier in alkyd paints and varnishes. It catalyzes the oxidative cross-linking of the unsaturated fatty acid chains in the alkyd resin, leading to the formation of a hard, dry film.[10][11]

The drying process is a free-radical chain reaction involving initiation, propagation, and termination steps.[12][13] The cobalt ion cycles between its Co(II) and Co(III) oxidation states to catalyze the decomposition of hydroperoxides (ROOH), which are formed from the reaction of atmospheric oxygen with the unsaturated fatty acids of the alkyd resin.[1][12][14] This decomposition generates highly reactive radicals that initiate the cross-linking polymerization.

Caption: Catalytic cycle of cobalt in the oxidative drying of alkyd resins.

Materials:

-

Alkyd paint formulation containing this compound

-

Test panels (e.g., glass or steel)

-

Film applicator (e.g., drawdown bar)

-

Drying time recorder (optional, for ASTM D5895)

-

Cotton fibers or a similar light material

Procedure (ASTM D1640 - Set-to-Touch Time):

-

Apply a uniform film of the paint onto a test panel using a film applicator.

-

Place the coated panel in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity).

-

At regular intervals, lightly touch the film with a clean finger. The set-to-touch time is the point at which no paint adheres to the finger.

-

Alternatively, for a more quantitative measure, gently drop a small tuft of cotton onto the surface. The set-to-touch time is reached when the cotton can be blown off without leaving any fibers adhered to the film.

Procedure (ASTM D5895 - Mechanical Recorder):

-

Apply the paint film to a test strip.

-

Place the strip on a mechanical drying time recorder.

-

A stylus travels along the film at a constant speed. The different stages of drying (set-to-touch, tack-free, dry-hard, and dry-through) are determined by observing the track left by the stylus.

Rubber Adhesion Promoter

This compound is used to promote the adhesion between rubber compounds and metal substrates, particularly brass- or zinc-plated steel cords used in tires and other reinforced rubber products.[15][16] It is believed to facilitate the formation of a strong and durable bond at the rubber-metal interface.

Materials:

-

Rubber compound containing this compound

-

Metal substrates (e.g., steel plates)

-

Mold for specimen preparation

-

Vulcanizing press

-

Tensile testing machine

Procedure (ASTM D429 - Method B, 90° Peel Test):

-

Prepare a test specimen by vulcanizing a strip of the rubber compound onto a metal plate.

-

Mount the specimen in the grips of a tensile testing machine.

-

Peel the rubber strip from the metal plate at a 90° angle at a constant rate of speed (e.g., 50 mm/min).

-

Record the force required to separate the rubber from the metal. The adhesion strength is typically reported as force per unit width (e.g., N/mm or lbf/in).

Caption: Workflow for evaluating rubber-to-metal adhesion using a 90° peel test.

Conclusion

This compound is a critical component in various industrial formulations, primarily due to its exceptional catalytic activity in promoting oxidative drying and enhancing rubber-to-metal adhesion. A thorough understanding of its fundamental properties and mechanisms of action, as outlined in this guide, is essential for its effective and safe use in research and product development. The provided experimental protocols, based on standardized ASTM methods, offer a framework for evaluating its performance in key applications. Further research into its thermal decomposition characteristics would provide a more complete profile of this important organometallic compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 4. This compound | C20H38CoO4 | CID 21972107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CA2740556A1 - Stabilized drier for alkyd-based compositions - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. pcimag.com [pcimag.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Paint Driers | Paints and Coatings [csm.umicore.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Cobalt Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cobalt neodecanoate, a versatile coordination compound with applications in catalysis, coatings, and materials science. This document details various synthetic methodologies, presents key quantitative data in a structured format, and outlines the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a cobalt source with neodecanoic acid. The choice of cobalt precursor—such as cobalt powder, cobalt hydroxide (B78521), or cobalt carbonate—influences the reaction conditions and byproducts.

Experimental Protocols

Three common methods for the synthesis of this compound are detailed below.

Method 1: From Cobalt Powder

This method utilizes finely divided cobalt metal, which is oxidized in the presence of neodecanoic acid.

-

Reactants: A mixture of 50 grams of cobalt powder, 316.2 grams of neodecanoic acid, a catalyst solution (prepared by dissolving 5 grams of sodium formate (B1220265) and 5 grams of ammonium (B1175870) nitrate (B79036) in 30 grams of water), and 130 grams of mineral spirits is prepared.[1]

-

Reaction: The mixture is heated to 85°C for 7 hours while being sparged with air at a rate of 30 liters per hour.[1]

-

Work-up and Purification: Following the reaction, the mixture is heated to 135°C under vacuum to remove water.[1] The resulting product is then filtered and diluted with mineral spirits.[1] The final product is a solution of this compound in mineral spirits.[1]

Method 2: From Cobalt Hydroxide

This approach involves the neutralization reaction between cobalt hydroxide and a mixture of carboxylic acids.

-

Reactants: Propionic acid and neodecanoic acid are mixed to form a mixed acid. 46.5g of cobalt hydroxide is then added to this mixture.[2]

-

Reaction: The reaction mixture is heated to a temperature between 90°C and 110°C and refluxed for 2 to 4 hours.[2]

-

Work-up and Purification: After the reaction is complete, water and any unreacted acid are removed by atmospheric distillation at temperatures ranging from 138°C to 200°C.[2] This method avoids the use of aromatic solvents, presenting a greener alternative.[2]

Method 3: From Cobalt Carbonate

This synthesis route uses cobalt carbonate as the cobalt source in a multi-step process.

-

Reactants: Cobalt carbonate, glacial acetic acid, neodecanoic acid, and pivalic acid are the initial reactants.[3]

-

Saponification: These reactants are heated in a sealed reactor at 90-100°C for at least 3 hours.[3]

-

Acid Displacement and Dehydration: Abietic acid is added, and the temperature is raised to 160-168°C for at least one hour to displace the acetic acid.[3] Water and the displaced acetic acid are then removed by vacuum.[3]

-

Final Product Formation: Activated calcium carbonate is added at 160-168°C to yield the final this compound product.[3]

Data Presentation: Synthesis Parameters

The following table summarizes the key quantitative data from the described synthesis protocols.

| Parameter | Method 1 (Cobalt Powder) | Method 2 (Cobalt Hydroxide) | Method 3 (Cobalt Carbonate) |

| Cobalt Source | Cobalt Powder | Cobalt Hydroxide | Cobalt Carbonate |

| Acid | Neodecanoic Acid | Propionic Acid & Neodecanoic Acid | Neodecanoic Acid, Pivalic Acid, Glacial Acetic Acid, Abietic Acid |

| Catalyst | Sodium Formate & Ammonium Nitrate | None | Activated Calcium Carbonate |

| Solvent | Mineral Spirits | None (solvent-free) | None |

| Reaction Temperature | 85°C, then 135°C | 90-110°C, then 138-200°C | 90-100°C, then 160-168°C |

| Reaction Time | 7 hours | 2-4 hours | >3 hours, then >1 hour |

| Final Product Form | Solution in Mineral Spirits | Solid | Solid |

| Reported Cobalt Content | 10% (in solution) | 19.93% - 22.47% | 20.5% - 20.8% |

| Reported Acid Number | 18 | Not Reported | Not Reported |

| Appearance | Not Specified | Blue-purple | Bluish-violet |

Characterization of this compound

The structural and physicochemical properties of this compound are elucidated using various analytical techniques.

Spectroscopic Characterization

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound, it is used to confirm the coordination of the carboxylate group to the cobalt ion. The disappearance of the O-H stretching band from the free neodecanoic acid and the shift in the carbonyl (C=O) stretching frequency are key indicators of salt formation. The spectra of cobalt complexes often show characteristic bands corresponding to the metal-oxygen bond.[4][5]

2.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the cobalt complex, which are influenced by the oxidation state and coordination geometry of the cobalt ion.[6] Cobalt(II) complexes, which are common for neodecanoate salts, typically exhibit d-d transitions in the visible region of the spectrum, giving rise to their characteristic color.[6] The position and intensity of the absorption bands can help in determining the coordination environment of the cobalt center.[6]

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

While Cobalt(II) is paramagnetic, which typically leads to broad signals in NMR, specialized techniques can still provide structural information.[7] However, 59Co NMR is more readily applied to diamagnetic Cobalt(III) and Cobalt(I) complexes.[7] For this compound, proton and carbon NMR could be used to confirm the structure of the neodecanoate ligand, although the paramagnetic nature of the Co(II) center would significantly affect the spectra of the atoms closest to the metal.

Thermal Analysis

2.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability of this compound and to study its decomposition profile. The decomposition of metal carboxylates often proceeds in stages, starting with the loss of any coordinated water, followed by the decomposition of the organic ligand, and finally yielding a metal oxide residue.[8]

2.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be used to determine its melting point or softening point and to study other phase transitions. Some sources report a softening point for this compound in the range of 84°C to 105°C.[2]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Logical workflow for the characterization of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. CN103910619A - Preparation method for cobalt neocaprate - Google Patents [patents.google.com]

- 3. CN101348426A - Preparation technique of cobalt decanoate by hybrid reaction of cobaltous carbonate and organic acid - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. (59Co) Cobalt NMR [chem.ch.huji.ac.il]

- 8. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Cobalt Neodecanoate (CAS: 27253-31-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt neodecanoate, with the Chemical Abstracts Service (CAS) number 27253-31-2, is a cobalt salt of neodecanoic acid. It is a compound of significant industrial importance, primarily utilized for its catalytic properties. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, primary applications with experimental methodologies, and an exploration of its toxicological profile and relevant signaling pathways.

Chemical and Physical Properties

This compound is typically a blue-violet solid or a viscous liquid, depending on the concentration and solvent used.[1] Its properties are influenced by the isomeric composition of the neodecanoic acid ligand.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27253-31-2 | General |

| Molecular Formula | C₂₀H₃₈CoO₄ | [2] |

| Appearance | Blue-violet solid or viscous liquid | [1] |

| Solubility | Soluble in organic solvents and oils | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| Synonyms | Cobalt(II) neodecanoate, Neodecanoic acid cobalt salt | [2] |

| EINECS | 248-373-0 | [2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of cobalt powder with neodecanoic acid in the presence of a catalyst and an oxygen source.

Experimental Protocol: Synthesis from Cobalt Powder[3]

Materials:

-

Cobalt powder (50 grams)

-

Neodecanoic acid (316.2 grams, 1.697 moles)

-

Sodium formate (B1220265) (2.5 grams)

-

Ammonium (B1175870) nitrate (B79036) (2.5 grams)

-

Water (20 grams)

-

Mineral spirits (130 grams)

-

Air supply

Procedure:

-

Prepare a catalyst solution by dissolving 2.5 grams of sodium formate and 2.5 grams of ammonium nitrate in 20 grams of water.

-

In a reaction vessel equipped with a stirrer, heater, and air sparging tube, combine 50 grams of cobalt powder, 316.2 grams of neodecanoic acid, and 130 grams of mineral spirits.

-

Heat the mixture to 85°C while sparging with air at a rate of 30 liters per hour.

-

Maintain the temperature at 85°C for 3.5 hours.

-

Prepare a second catalyst solution with the same composition as the first and add it to the reaction mixture.

-

Continue heating at 85°C for an additional 2.5 hours.

-

Increase the temperature to 135°C and apply a vacuum to remove water from the reaction mixture.

-

Filter the hot solution and dilute with mineral spirits to achieve the desired cobalt concentration.

Expected Outcome: A solution of this compound in mineral spirits with a cobalt content of approximately 10% by weight.[3]

Synthesis Workflow

Industrial Applications and Performance Evaluation

This compound is a versatile industrial chemical with primary applications as a paint drier, a rubber adhesion promoter, and a catalyst in polymerization and oxidation reactions.

Paint Drier

This compound acts as a surface drier in alkyd and oil-based paints, accelerating the oxidative cross-linking of the resin binder.[4]

The drying process involves a free-radical chain reaction initiated by the cobalt catalyst. The Co(II) ion is oxidized to Co(III), which then reacts with the hydroperoxides present in the paint binder to generate free radicals. These radicals propagate, leading to the formation of a cross-linked, solid film.

Objective: To determine the set-to-touch, tack-free, and dry-hard times of a coating containing this compound.

Materials and Equipment:

-

Paint formulation with and without this compound

-

Glass test panels (e.g., 300 x 25 mm)

-

Film applicator (doctor blade)

-

Mechanical drying time recorder (straight line or circular)

-

Cotton fibers

Procedure:

-

Prepare the paint formulation and add the specified amount of this compound.

-

Apply a wet film of uniform thickness (e.g., 75 µm) to a clean glass panel using the film applicator.

-

Immediately place the panel on the drying time recorder and start the recorder. The stylus will begin to travel across or in a circular path on the wet film.

-

After the designated time (e.g., 24 hours), remove the panel and examine the track left by the stylus.

-

Set-to-Touch Time: Identify the point where the continuous track begins to show a pear-shaped depression.[5]

-

Tack-Free Time: Determine the point where the stylus no longer removes the film but only leaves a mark. This can also be assessed by lightly pressing a piece of cotton onto the film; it is tack-free when no fibers adhere.

-

Dry-Hard Time: Note the point where the stylus begins to scratch or mar the surface of the film.[5]

Table 3: Comparative Drying Times of Alkyd Enamels with Different Driers [4]

| Drier System | Surface Dry (hours) | Through Dry (hours) |

| Cobalt | 2.5 | 8 |

| Lead | 3 | 6 |

| Manganese | 4 | 7 |

| Zirconium | 4.5 | 9 |

Note: Data is illustrative and can vary based on the specific paint formulation and conditions.

Rubber Adhesion Promoter

This compound is a crucial component in the manufacturing of steel-belted radial tires and other rubber-metal composites, where it promotes strong and durable adhesion between the rubber and the metal reinforcement.[6][7]

During the vulcanization process, the cobalt salt facilitates the formation of a complex copper sulfide (B99878) layer at the interface between the rubber and the brass-plated steel cord. This layer acts as a chemical bridge, creating a robust bond between the two materials.

Objective: To measure the adhesion strength of a rubber compound to a metal substrate, promoted by this compound.

Materials and Equipment:

-

Rubber compound containing this compound

-

Metal specimens (as specified in ASTM D429)

-

Molding press for vulcanization

-

Tensile testing machine

-

Sharp knife

Procedure (Method A - Two-Plate Method):

-

Prepare two metal specimens and the rubber compound.

-

Assemble the test piece by placing the unvulcanized rubber between the two metal specimens in a mold.

-

Vulcanize the assembly in the molding press under specified temperature and pressure.

-

After cooling, mount the bonded assembly in the grips of the tensile testing machine.

-

Apply a tensile force at a constant rate of separation (e.g., 0.4 mm/s) until the bond fails.[8]

-

Record the maximum force required to cause failure.

Procedure (Method B - 90-Degree Strip Test):

-

Vulcanize a strip of the rubber compound to a metal plate.

-

Manually separate a small tab of the rubber from the metal plate using a sharp knife.[8]

-

Clamp the metal plate in the fixed grip of the tensile tester and the rubber tab in the movable grip.

-

Apply a peeling force at a 90-degree angle at a constant rate (e.g., 50 mm/min) until the strip is fully separated.[8]

-

Record the force versus displacement.

Table 4: Typical Adhesion Performance of Rubber Compounds with Different Promoters

| Adhesion Promoter | Unaged Adhesion (N/mm) | Aged Adhesion (N/mm) | Reference(s) |

| None | Varies | Varies | [9] |

| This compound | High | Good retention | [7][9] |

| Cobalt Stearate | High | Moderate retention | [9] |

| Resinous Promoters | Moderate | Good retention | [9] |

Note: Adhesion values are highly dependent on the rubber formulation, substrate, and testing conditions.

Catalyst for Polymerization and Oxidation

This compound is also employed as a catalyst in the synthesis of polymers, such as polybutadiene (B167195) rubber, and as an accelerator for the curing of unsaturated polyester (B1180765) resins.[10][11][12] In these applications, it functions as a radical initiator, similar to its role as a paint drier.

Toxicology and Biological Signaling Pathways

The toxicological profile of this compound is primarily associated with the cobalt ion, which can dissociate from the neodecanoate salt, particularly in acidic environments.[1][13]

Table 5: Summary of Toxicological Data for this compound

| Endpoint | Result | Test Guideline | Reference(s) |

| Acute Oral Toxicity (Rat) | LD₅₀: 1098 mg/kg bw | OECD TG 425 | [1] |

| Skin Irritation (Rabbit) | Not classified as an irritant | OECD TG 404 | [1] |

| Eye Irritation (Rabbit) | Not classified as an irritant | OECD TG 405 | [13] |

| Skin Sensitization | May cause an allergic skin reaction | - | [2] |

| Carcinogenicity | May cause cancer | - | [2] |

| Reproductive Toxicity | May damage fertility or the unborn child | - | [2] |

In Vitro Cellular Effects

Studies on cobalt ions and cobalt oxide nanoparticles have shown that they can induce oxidative stress, leading to the generation of reactive oxygen species (ROS).[14][15][16] This oxidative stress can, in turn, trigger various cellular signaling pathways.

Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway

Cobalt ions are known to mimic hypoxic conditions by stabilizing the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α). Under normal oxygen levels, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation. Cobalt ions can inhibit PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of various genes involved in processes like angiogenesis and inflammation. This activation has been shown to be dependent on ROS, PI-3K, and MAPK signaling pathways.

Conclusion

This compound is a multifaceted organometallic compound with significant industrial utility. Its primary roles as a paint drier and rubber adhesion promoter are well-established, driven by its catalytic activity in promoting oxidation and facilitating interfacial bond formation. While its toxicological profile necessitates careful handling and adherence to safety regulations, ongoing research into its biological effects, particularly the impact of cobalt ions on cellular signaling, provides valuable insights for both industrial applications and potential toxicological assessment. This guide has provided a detailed overview of the core technical aspects of this compound to support researchers, scientists, and drug development professionals in their respective fields.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. metallicachemicals.com [metallicachemicals.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. bdmaee.net [bdmaee.net]

- 5. paint.org [paint.org]

- 6. shepchem.com [shepchem.com]

- 7. Rubber Adhesion Promoters | ECOS [csm.umicore.com]

- 8. testresources.net [testresources.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Accelerators & Catalysts for UPR | Umicore [csm.umicore.com]

- 12. compositesone.com [compositesone.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. Toxicity of cobalt oxide nanoparticles to normal cells; an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Predictive toxicology of cobalt nanoparticles and ions: comparative in vitro study of different cellular models using methods of knowledge discovery from data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Engineered cobalt oxide nanoparticles readily enter cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cobalt Neodecanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt neodecanoate, with the chemical formula Co(C₁₀H₁₉O₂)₂, is an organometallic compound that has garnered significant interest across various scientific and industrial domains. Its utility stems from its catalytic activity, which is harnessed in processes such as the curing of polymers, as a drying agent in coatings, and as an adhesion promoter in rubber manufacturing. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis protocols, mechanisms of action, and key applications.

Chemical and Physical Properties

This compound is typically a blue-violet solid or a viscous liquid, depending on its purity and the presence of solvents. It is soluble in non-polar organic solvents. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈CoO₄ | [1][2] |

| Molecular Weight | 401.45 g/mol | [2][3] |

| Appearance | Blue-violet solid or viscous liquid | [4] |

| CAS Number | 27253-31-2 | [1] |

| Solubility | Soluble in non-polar organic solvents | [5] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of a cobalt salt with neodecanoic acid. Below are detailed experimental protocols for two common synthesis routes.

Experimental Protocol 1: From Cobalt Powder

This method involves the direct reaction of cobalt powder with neodecanoic acid in the presence of a catalyst and an air sparge.

Materials:

-

Cobalt powder (50 g)

-

Neodecanoic acid (316.2 g, 1.697 moles)

-

Sodium formate (B1220265) (2.5 g)

-

Ammonium (B1175870) nitrate (B79036) (2.5 g)

-

Water (20 g)

-

Mineral spirits (130 g)

Procedure:

-

Prepare a catalyst solution by dissolving sodium formate and ammonium nitrate in water.

-

In a reaction vessel equipped with a stirrer, heater, and air sparging tube, combine the cobalt powder, neodecanoic acid, catalyst solution, and mineral spirits.

-

Heat the mixture to 85°C and maintain this temperature for 3.5 hours while sparging with air at a rate of 30 liters per hour.

-

After 3.5 hours, add a second portion of the catalyst solution (2.5 g sodium formate and 2.5 g ammonium nitrate in 20 g of water).

-

Continue heating at 85°C for an additional 2.5 hours.

-

Increase the temperature to 135°C under vacuum to remove water.

-

Filter the hot solution and dilute with mineral spirits to obtain a solution of this compound.[6][7]

Experimental Protocol 2: From Cobalt Hydroxide (B78521)

This method utilizes cobalt hydroxide as the cobalt source, reacting it with a mixture of carboxylic acids.

Materials:

-

Cobalt hydroxide (46.5 g)

-

Propionic acid

-

Neodecanoic acid

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a stirrer, add propionic acid and neodecanoic acid to form a mixed acid solution.

-

Add cobalt hydroxide to the mixed acid solution. The molar ratio of cobalt hydroxide to the total mixed acids should be approximately 1:2.

-

Heat the reaction mixture to a temperature between 90°C and 110°C and maintain it under reflux for 2 to 4 hours.

-

After the reaction is complete, increase the temperature to 150-190°C to remove water and any unreacted acid by atmospheric distillation.

-

The resulting product is this compound with a blue-purple appearance.[8]

General synthesis workflow for this compound.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the carboxylate group in this compound. The key vibrational bands to observe are the asymmetric and symmetric stretching vibrations of the COO⁻ group. In metal carboxylates, these bands typically appear in the regions of 1510-1650 cm⁻¹ (asymmetric) and 1280-1400 cm⁻¹ (symmetric).[9][10][11] The disappearance of the broad O-H stretch from the carboxylic acid starting material and the appearance of these new bands are indicative of salt formation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the cobalt complex, which are influenced by the cobalt ion's oxidation state and coordination environment.[12] Cobalt(II) complexes, such as this compound, typically exhibit d-d transitions in the visible region of the spectrum, which are responsible for their characteristic color.[12] The position and intensity of the absorption maxima (λmax) can be used to characterize the complex in solution. For instance, octahedral Co(II) complexes often show an absorption peak around 540 nm.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Co(II) ion, obtaining high-resolution NMR spectra of this compound is challenging. The unpaired electrons cause significant broadening and large chemical shifts of the NMR signals.[15][16][17] However, specialized paramagnetic NMR techniques can be employed to gain structural information. For diamagnetic analogues or related complexes, ¹H and ¹³C NMR would be used to confirm the structure of the neodecanoate ligand.

Applications and Mechanisms of Action

This compound's primary applications are rooted in its catalytic activity, particularly in promoting oxidation and cross-linking reactions.

Drier in Paints and Coatings

This compound is a highly effective primary drier in alkyd-based paints and coatings. It accelerates the autoxidation process, leading to the formation of a dry, hard film. The mechanism involves a catalytic cycle of the cobalt ion between its Co(II) and Co(III) oxidation states.

Mechanism of Action:

-

Initiation: The Co(II) ion reacts with hydroperoxides (ROOH), which are naturally present or formed from the unsaturated fatty acid chains of the alkyd resin, to generate radicals.

-

Co(II) + ROOH → Co(III) + RO• + OH⁻

-

Co(III) + ROOH → Co(II) + ROO• + H⁺

-

-

Propagation: The generated alkoxy (RO•) and peroxy (ROO•) radicals abstract hydrogen atoms from the allylic positions of the unsaturated fatty acid chains, creating new alkyl radicals (R•).

-

Cross-linking: These alkyl radicals react with atmospheric oxygen to form peroxy radicals, which then combine to form cross-links between the polymer chains, leading to the formation of a solid film.[18]

Catalytic cycle of this compound in paint drying.

Adhesion Promoter in Rubber

This compound is widely used as an adhesion promoter to enhance the bond between rubber and steel cords in radial tires and other reinforced rubber products.[19][20] The presence of cobalt at the rubber-metal interface is crucial for creating a strong and durable bond.

Mechanism of Action:

-

Interfacial Layer Formation: During the vulcanization process, cobalt ions migrate to the brass-coated steel cord surface.

-

Sulfide (B99878) Formation: The cobalt ions catalyze the reaction between sulfur from the rubber compound and the copper in the brass, promoting the formation of a copper sulfide (CuₓS) layer at the interface.[21][22]

-

Chemical Bonding: This copper sulfide layer forms strong chemical bonds with both the rubber (via sulfur cross-links) and the steel cord, creating a robust adhesive interface.[21] The cobalt salt helps to control the growth and morphology of this sulfide layer, which is critical for optimal adhesion and durability.[22]

Role of this compound in rubber-steel adhesion.

Catalyst in Polymer Synthesis

This compound also serves as a catalyst in the polymerization of various monomers. For instance, it is used as a catalyst precursor for the polymerization of butadiene to produce polybutadiene (B167195) rubber.[23] It also acts as an accelerator for the curing of unsaturated polyester (B1180765) resins, often in combination with a peroxide initiator.[23] The mechanism in these applications also involves the redox cycling of the cobalt ion to generate radicals that initiate and propagate the polymerization chain reaction.

Quantitative Performance Data

The performance of this compound as a catalyst and additive can be quantified in various ways. The following tables summarize some key performance metrics.

Table 1: Effect of this compound on Drying Time of Alkyd Coatings

| Cobalt Concentration (wt% on resin solids) | Set-to-Touch Time (hours) | Hard-Dry Time (hours) |

| 0.03 | 4.5 | 8.0 |

| 0.05 | 2.5 | 6.0 |

| 0.07 | 2.0 | 5.0 |

Note: Data is representative and can vary based on the specific alkyd resin formulation, temperature, and humidity.[24]

Table 2: Adhesion Performance in Rubber Compounds

| Adhesion Promoter | Pull-out Force (N) - Unaged | Pull-out Force (N) - After Humidity Aging |

| None | 250 | 150 |

| This compound (2 phr) | 450 | 350 |

Note: Data is illustrative of the typical improvement in adhesion with the addition of a cobalt-based promoter. Actual values depend on the rubber compound, curing conditions, and test method.[19]

Safety and Toxicology

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation. There is also evidence to suggest that it may have carcinogenic and reproductive toxicity effects. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile organometallic compound with significant industrial and research applications. Its catalytic activity in promoting oxidation and cross-linking reactions makes it an essential component in the formulation of paints, coatings, and rubber products. A thorough understanding of its synthesis, characterization, and mechanisms of action is crucial for its effective and safe utilization in various scientific and technological endeavors. Further research into more environmentally benign alternatives to cobalt-based driers and adhesion promoters is an active area of investigation.

References

- 1. This compound | C20H38CoO4 | CID 21972107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Cobaltous neodecanoate | C20H38CoO4 | CID 24899422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. datahorizzonresearch.com [datahorizzonresearch.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN103910619A - Preparation method for cobalt neocaprate - Google Patents [patents.google.com]

- 9. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. sciencescholar.us [sciencescholar.us]

- 14. kbcc.cuny.edu [kbcc.cuny.edu]

- 15. The heterospin cobalt complexes: peculiarities of high-resolution NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. (59Co) Cobalt NMR [chem.ch.huji.ac.il]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Rubber Adhesion Promoters | ECOS [csm.umicore.com]

- 21. Summary of the adhesion mechanism of cobalt salt adhesive - 山东阳谷福泰化工有限公司 [futaiguye.cn]

- 22. researchgate.net [researchgate.net]

- 23. This compound | VALIREX Co 10 Neo X [csm.umicore.com]

- 24. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Cobalt Neodecanoate

This compound is an organometallic compound with significant industrial applications, primarily as a catalyst and drying agent.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key applications, with a focus on technical data and experimental methodologies relevant to research and development.

Chemical Identity

This compound is the cobalt(II) salt of neodecanoic acid. Due to the isomeric nature of neodecanoic acid, it is often represented as a complex mixture.

| Identifier | Value |

| CAS Number | 27253-31-2[1][2][3] |

| Molecular Formula | C₂₀H₃₈CoO₄[4][5] (or Co(C₁₀H₁₉O₂)₂)[2] |

| Molecular Weight | Approximately 401.4 g/mol [5][6][7] |

| InChI Key | KDMCQAXHWIEEDE-UHFFFAOYSA-L[1][7] |

| Synonyms | Cobalt(II) neodecanoate, Cobalt dineodecanoate, Neodecanoic acid, cobalt salt[4][5] |

Physical Properties

This compound is typically supplied as a blue or blue-purple solid or as a liquid solution.[2][8] Its physical state and properties can vary depending on the specific formulation and cobalt concentration.

| Property | Value | Notes |

| Appearance | Blue or blue-purple solid (pastilles) or liquid[2][8][9] | The color is characteristic of Co(II) complexes. |

| Melting/Softening Point | 98°C - 105°C | Data from patent literature for specific preparations.[9] |

| Solubility | Insoluble in cold and hot water[10] | Estimated water solubility is very low (0.004358 mg/L @ 25 °C).[11] |

| Density | ~1150-1250 kg/m ³ | For a specific commercial solution (VALIREX Co 21 Neo).[12] |

| Vapor Pressure | No data available[10] | |

| Vapor Density | No data available[10] |

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the cobalt(II) center, making it a valuable catalyst in oxidation and polymerization reactions.

-

Catalytic Activity : It functions as an accelerator for the curing of unsaturated polyester (B1180765) resins and as a catalyst for the polymerization of butadiene rubber.[13] It is also used as a generic catalyst for various chemical oxidation processes.[13][14]

-

Adhesion Promoter : It is a highly active adhesion promoter, particularly for bonding natural and synthetic rubbers to metal cords, such as steel-plated brass or zinc.[15][16]

-

Thermal Decomposition : Like other metal carboxylates, this compound decomposes upon heating. The decomposition of cobalt salts of aliphatic carboxylic acids can yield cobalt oxide, cobalt metal, and cobalt carbide, along with various organic vapors.[17] Under an air atmosphere, the final decomposition product is typically a cobalt oxide, such as Co₃O₄.[18]

Logical Relationship: Catalytic Role

The diagram below illustrates the general role of this compound as a catalyst in promoting chemical reactions.

Caption: Catalytic cycle of this compound.

Experimental Protocols: Synthesis

Multiple methods exist for the synthesis of this compound. The choice of method can influence the final product's purity, cobalt content, and physical form.

Method 1: Synthesis from Cobalt Powder

This protocol describes the synthesis from elemental cobalt powder and neodecanoic acid.

Materials:

-

Cobalt powder (50 g)

-

Neodecanoic acid (316.2 g, 1.697 moles)

-

Catalyst solution: Sodium formate (B1220265) (2.5 g) and ammonium (B1175870) nitrate (B79036) (2.5 g) dissolved in water (20 g)

-

Mineral spirits (130 g)

Procedure:

-

A mixture of cobalt powder, neodecanoic acid, the catalyst solution, and mineral spirits is heated to 85°C.[6]

-

The mixture is sparged with air at a rate of 30 liters per hour while maintaining the temperature at 85°C for 3.5 hours.[6]

-

A second portion of the catalyst solution (2.5 g sodium formate and 2.5 g ammonium nitrate in 20 g water) is added.[6]

-

The reaction mixture is heated at 85°C for an additional 2.5 hours.[6]

-

The temperature is then raised to 135°C under a vacuum to remove water.[6]

-

The final product is filtered and diluted with mineral spirits to achieve the desired concentration.[6]

Method 2: Synthesis from Cobalt Hydroxide (B78521)

This protocol outlines a solvent-free method using cobalt hydroxide.

Materials:

-

Cobalt hydroxide (46.5 g)

-

Neodecanoic acid and Propionic acid mixture (molar ratio of cobalt hydroxide to mixed acid is 1:2.08)

Procedure:

-

Add cobalt hydroxide and the mixed acids to a three-necked flask equipped with a reflux condenser.[9]

-

Raise the temperature to 98°C and allow the reaction to proceed at a constant temperature under reflux for 4 hours.[9]

-

After the reaction is complete, remove water and any unreacted acid via atmospheric distillation at 138-180°C to yield the final product.[9]

Experimental Workflow: Synthesis from Cobalt Hydroxide

The following diagram visualizes the workflow for the synthesis of this compound from cobalt hydroxide.

Caption: Workflow for this compound synthesis.

Safety and Handling

This compound is classified as a hazardous substance with multiple health and environmental risks.

-

Hazards : It is a flammable liquid and vapor.[10] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[10] There is a risk of allergy or asthma symptoms if inhaled and it may cause an allergic skin reaction.[10]

-

Long-term Effects : It is suspected of causing genetic defects, may cause cancer, and may damage fertility or the unborn child.[10][19]

-

Environmental Hazards : The substance is very toxic to aquatic life with long-lasting effects.[10]

-

Handling : Special instructions should be obtained before use.[10] Personal protective equipment (PPE), including nitrile rubber gloves and safety glasses with side-shields, is required.[10] Work should be conducted in a well-ventilated area, and the substance should be kept away from heat, sparks, and open flames.[10]

This guide is intended for informational purposes for qualified professionals. All handling and experimental work should be conducted in accordance with a thorough risk assessment and institutional safety protocols.

References

- 1. americanelements.com [americanelements.com]

- 2. shepchem.com [shepchem.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. neodecanoic acid, cobalt salt | 27253-31-2 [chemicalbook.com]

- 5. Cobaltous neodecanoate | C20H38CoO4 | CID 24899422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. This compound | C20H38CoO4 | CID 21972107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (RCo-D20) CAS 10139-54-5 Cobalt neocaprate | Theorem Chemical [m.theoremchem.com]

- 9. CN103910619A - Preparation method for cobalt neocaprate - Google Patents [patents.google.com]

- 10. metallicachemicals.com [metallicachemicals.com]

- 11. This compound, 27253-31-2 [thegoodscentscompany.com]

- 12. This compound | VALIREX Co 21 Neo [csm.umicore.com]

- 13. This compound | VALIREX Co 10 Neo X [csm.umicore.com]

- 14. This compound Catalyst | VALIKAT Co 1210 LV [csm.umicore.com]

- 15. Process for preparing organic cobalts mixed salt finished product with this compound as main raw material - Eureka | Patsnap [eureka.patsnap.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. hopenn.com [hopenn.com]

An In-depth Technical Guide to the Solubility of Cobalt Neodecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt neodecanoate is a cobalt (II) salt of neodecanoic acid, a complex mixture of branched-chain C10 carboxylic acids. It is widely utilized as a catalyst, particularly as a "drier" in paints, coatings, and inks to accelerate the oxidative cross-linking of drying oils. Its efficacy in these applications is intrinsically linked to its solubility in the organic media that constitute these formulations. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents, outlines detailed experimental protocols for its quantitative determination, and presents a logical workflow for solubility testing. While extensive quantitative data in the public domain is limited, this guide consolidates available information and provides the necessary methodologies for researchers to determine solubility in their specific solvent systems.

Introduction to this compound and its Solubility

This compound's structure, with a polar cobalt carboxylate head and a bulky, non-polar branched alkyl tail, confers upon it an amphiphilic character. This structure dictates its solubility, generally following the "like dissolves like" principle. It is readily soluble in non-polar and weakly polar organic solvents, a characteristic crucial for its application in oleoresinous systems. Conversely, it exhibits very low solubility in highly polar solvents like water.

Qualitative and Quantitative Solubility Data

Qualitative Solubility:

-

High Solubility: this compound is known to be highly soluble in non-polar aliphatic and aromatic hydrocarbons such as mineral spirits, xylene, and toluene. This is consistent with its primary use in solvent-borne coatings.

-

Moderate to Good Solubility: It is expected to be soluble in other common organic solvents like ketones (e.g., methyl ethyl ketone), esters (e.g., ethyl acetate), and ethers. A Chinese patent suggests solubility in ethanol, chloroform, and ether.

-

Insolubility: It is consistently reported as being insoluble or having very low solubility in water.

Quantitative Solubility Data:

The most consistently reported quantitative data is for its solubility in water, although values vary. This discrepancy may be due to differences in the isomeric composition of the neodecanoic acid used, the presence of additives in commercial preparations, or different analytical methods.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 772 mg/L[1][2][3] |

| Water | 25 | 0.004358 mg/L (estimated)[4] |

Experimental Protocols for Determining Solubility

To obtain precise solubility data for this compound in a specific organic solvent, a standardized experimental protocol is required. The following section details a general yet comprehensive methodology.

Materials and Equipment

-

This compound: High-purity grade.

-

Solvents: HPLC or analytical grade of the desired organic solvents.

-

Analytical Balance: Readable to at least 0.1 mg.

-

Temperature-Controlled Shaker/Incubator: To maintain constant temperature.

-

Centrifuge: To separate undissolved solute.

-

Volumetric Flasks and Pipettes: Grade A.

-

Syringe Filters: 0.45 µm, solvent-compatible.

-

Spectrophotometer (UV-Vis) or Titration Equipment.

Gravimetric Method (Isothermal Saturation)

This is a straightforward method to determine solubility.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess is crucial to ensure saturation.

-

Equilibration: Place the container in a temperature-controlled shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand at the constant temperature for several hours to allow undissolved solid to settle. For colloidal suspensions, centrifugation is recommended.

-

Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant using a pipette. To remove any remaining suspended particles, pass the supernatant through a syringe filter.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the filtered supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Quantification: Weigh the container with the dried residue. The difference in weight gives the mass of dissolved this compound.

-

Calculation: The solubility can be expressed in g/100 mL or other appropriate units.

Analytical Methods for Concentration Determination

As an alternative to the gravimetric method, the concentration of cobalt in the saturated solution can be determined using analytical techniques.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Wavelength of Maximum Absorbance (λmax): Scan one of the standard solutions across the UV-Vis spectrum to determine the λmax for this compound in that solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare a saturated solution as described in the gravimetric method (steps 1-4). Dilute an aliquot of the clear supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample and determine its concentration from the calibration curve. Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Sample Preparation: Prepare a saturated solution and extract a known volume of the clear supernatant as previously described.

-

Titration Procedure: The cobalt content can be determined by complexometric titration with EDTA. The specific procedure would need to be adapted for the organic solvent matrix, which may involve an extraction step into an aqueous phase.

-

Endpoint Detection: The endpoint can be detected using a colorimetric indicator or potentiometrically.

-

Calculation: The concentration of cobalt, and thus this compound, can be calculated from the volume of titrant used.

Factors Influencing Solubility

-

Solvent Polarity: As a metal soap, this compound's solubility is highest in non-polar, hydrocarbon-based solvents that can effectively solvate its long, branched alkyl chains.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This relationship should be determined experimentally for specific applications.

-

Purity and Composition: Commercial this compound can have varying compositions of C10 isomers and may contain additives, which can affect its solubility.

-

Basicity: The basicity of the this compound, which relates to the stoichiometric excess of cobalt, can impact its solubility. Highly basic forms may become insoluble in certain solvents.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

References

Thermal Stability of Cobalt Neodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt neodecanoate is a cobalt (II) salt of neodecanoic acid, a complex mixture of isomers of decanoic acid. It finds extensive application as a catalyst, a drying agent in coatings, and a rubber adhesion promoter. Understanding its thermal stability is paramount for safe handling, optimizing process conditions, and ensuring product quality. This technical guide provides a comprehensive overview of the thermal stability of this compound, drawing upon available data for the compound and its structural analogs, namely other cobalt carboxylates. This document outlines the expected thermal decomposition profile, presents relevant data in tabular format, details standardized experimental protocols for thermal analysis, and provides visualizations of the decomposition pathway and analytical workflow.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₈CoO₄ | [1] |

| Molecular Weight | 401.45 g/mol | [1] |

| Appearance | Blue-violet solid or viscous liquid | [2][3] |

| CAS Number | 27253-31-2 | [2] |

| Softening/Coalescence Point | ~40-105 °C | [2] |

Thermal Decomposition Profile

The thermal decomposition of this compound, like other metal carboxylates, is expected to proceed in a multi-stage process when heated. The exact temperatures and mass losses are dependent on factors such as the heating rate and the atmospheric conditions (e.g., inert or oxidative). Based on studies of similar cobalt carboxylates, such as cobalt(II) acetate (B1210297) and cobalt stearate, a general decomposition pathway can be proposed.[4][5]

In an inert atmosphere (e.g., nitrogen or argon), the decomposition is likely to involve the following stages:

-

Initial Desolvation/Dehydration: If the sample contains residual solvent or coordinated water molecules, an initial mass loss will be observed at lower temperatures, typically below 150°C.

-

Decomposition of the Ligand: The primary decomposition step involves the breakdown of the neodecanoate ligands. This is a complex process that can involve decarboxylation (loss of CO₂) and the formation of various organic fragments. This stage is expected to occur in the range of 250°C to 400°C.[4]

-

Formation of Cobalt Oxide: The final solid residue is typically a cobalt oxide, such as CoO or Co₃O₄, depending on the atmosphere and final temperature.[4]

Under an oxidative atmosphere (e.g., air), the organic ligands will undergo combustion, leading to a more exothermic decomposition and potentially the formation of cobalt oxides at lower temperatures. The final residue in air is expected to be Co₃O₄.[4]

Quantitative Thermal Analysis Data (Based on Analogous Compounds)

Due to the lack of specific TGA and DSC data for this compound, this section presents data from analogous cobalt carboxylates to provide an estimated thermal decomposition profile.

Table 2: Summary of Thermal Decomposition Data for Cobalt Carboxylates

| Compound | Analysis Method | Atmosphere | Key Thermal Events & Temperature Ranges (°C) | Mass Loss (%) | Final Residue | Reference |

| Cobalt(II) Acetate Tetrahydrate | TGA | Nitrogen | Dehydration: up to 150 | ~29% | Anhydrous Cobalt Acetate | [4] |

| Decomposition: 275 - 310 | ~42% (from anhydrous) | CoO | [4] | |||

| TGA | Air | Dehydration: up to 175 | ~30% | Anhydrous Cobalt Acetate | [4] | |

| Decomposition: >175 (ends at 270) | ~41% (from anhydrous) | Co₃O₄ | [4] | |||

| Cobalt Stearate | DSC | - | Melting Point: 111-159 | - | - | [5] |

| TGA | - | Onset of Decomposition: ~255 | - | - | [5] | |

| Major Decomposition: 342 | - | - | [5] |

Based on this data, the thermal decomposition of this compound is anticipated to commence in the range of 250-350°C.

Experimental Protocols

To accurately determine the thermal stability of a specific sample of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan (typically alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air or oxygen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C) for a sufficient time to achieve a stable baseline.

-

Heat the sample at a constant linear heating rate (e.g., 10°C/min) to a final temperature that is beyond the expected final decomposition (e.g., 600-800°C).

-

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan (typically aluminum, sealed if volatile components are expected). An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Heat the sample at a controlled linear heating rate (e.g., 10°C/min) to a temperature that encompasses the expected thermal events (e.g., 400°C).

-

-

Data Analysis: Record the differential heat flow between the sample and the reference. The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting, boiling) and exothermic events (e.g., crystallization, decomposition) and to quantify the enthalpy changes associated with these transitions.

Visualizations

Proposed Thermal Decomposition Pathway of this compound

The following diagram illustrates a plausible decomposition pathway for this compound in an inert atmosphere, based on the behavior of analogous cobalt carboxylates.

Caption: Proposed decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow for conducting a comprehensive thermal analysis of this compound is depicted in the following diagram.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

While specific quantitative data on the thermal decomposition of this compound remains limited in the public domain, a strong predictive understanding can be established by examining analogous cobalt carboxylates. The thermal stability of this compound is expected to be moderate, with decomposition likely initiating in the 250-350°C range, leading to the formation of cobalt oxide and various gaseous byproducts. For precise applications, it is imperative that researchers and drug development professionals conduct their own thermal analyses using the standardized TGA and DSC protocols outlined in this guide. This will ensure safe handling and optimal performance of this compound in their specific processes.

References

Unraveling the Catalytic Core: A Technical Guide to the Mechanism of Action of Cobalt Neodecanoate

For Immediate Release

A deep dive into the catalytic prowess of cobalt neodecanoate reveals a complex interplay of redox chemistry and radical-mediated pathways. This technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core processes.

This compound stands as a pivotal catalyst in a range of industrial applications, most notably as a highly effective drier in paints and coatings and as a versatile catalyst in polymerization and various chemical syntheses. Its efficacy stems from its ability to orchestrate a cascade of chemical reactions, primarily centered around the catalytic decomposition of hydroperoxides. This process is fundamental to the oxidative cross-linking of alkyd resins, transforming liquid coatings into durable, solid films.

At the heart of this compound's catalytic activity lies the cobalt ion, which adeptly cycles between its +2 and +3 oxidation states. This redox couple, Co(II)/Co(III), serves as the engine for a free-radical chain reaction that underpins its catalytic function. The neodecanoate ligand, a branched-chain C10 carboxylic acid, ensures the cobalt's solubility in the nonpolar organic media typical of paints and resins.

The Catalytic Cycle: A Radical-Driven Process

The primary mechanism of action involves the catalytic decomposition of hydroperoxides (ROOH), which are naturally formed through the autoxidation of unsaturated fatty acid chains in alkyd resins upon exposure to atmospheric oxygen. This process can be delineated into three key stages: initiation, propagation, and termination.

Initiation: The catalytic cycle is initiated by the reaction of Co(II) with a hydroperoxide molecule, generating an alkoxy radical (RO•) and a hydroxyl ion, while the cobalt is oxidized to its Co(III) state.

Co²⁺ + ROOH → Co³⁺ + RO• + OH⁻

Propagation: The newly formed Co(III) species then reacts with another hydroperoxide molecule, regenerating the Co(II) catalyst and producing a peroxy radical (ROO•) and a proton. This step is crucial for the continuous generation of radicals that drive the cross-linking process.

Co³⁺ + ROOH → Co²⁺ + ROO• + H⁺

These highly reactive alkoxy and peroxy radicals then abstract hydrogen atoms from the unsaturated fatty acid chains of the alkyd resin, creating new alkyl radicals (R•). These alkyl radicals readily react with atmospheric oxygen to form more peroxy radicals, thus propagating the chain reaction and leading to the formation of a cross-linked polymer network.

Termination: The radical chain reactions eventually terminate through various radical-radical combination or disproportionation reactions, resulting in a stable, dry paint film.

Quantitative Insights into Catalytic Performance

While extensive quantitative data specifically for this compound is proprietary and varies with specific formulations, the following table summarizes typical concentrations and their effects on drying times, gleaned from various studies on cobalt-based driers in alkyd coatings.

| Parameter | Value/Range | Reference |

| Typical Cobalt Concentration | 0.05% - 0.15% (w/w Co per alkyd solids) | |

| Effect on Surface Drying Time | Significantly reduces drying time | |

| Loss of Dry on Aging (50°C) | Minimal with optimized formulations |

Visualizing the Mechanism and Experimental Workflow

To further elucidate the catalytic process and the methodologies used to study it, the following diagrams are provided.

The Pivotal Role of Cobalt Neodecanoate in Catalytic Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt neodecanoate stands as a critical catalyst in a multitude of industrial oxidation reactions, most notably in the oxidative curing of coatings and the synthesis of organic intermediates. Its efficacy stems from its ability to efficiently catalyze the decomposition of hydroperoxides, initiating a free-radical chain reaction that drives the oxidation process. This technical guide delves into the core functionalities of this compound, elucidating its catalytic mechanism, presenting quantitative kinetic data, and providing detailed experimental protocols for its application. Visual diagrams of the catalytic cycle and experimental workflows are included to offer a comprehensive understanding of its role in oxidation chemistry.

Introduction

This compound is a metal carboxylate that serves as a highly effective catalyst for oxidation reactions. It is widely employed as a "drier" or "siccative" in paints, inks, and varnishes, where it accelerates the curing process of alkyd resins through oxidative crosslinking. Beyond its role in the coatings industry, this compound is also utilized as a catalyst in various organic synthesis applications, including the oxidation of hydrocarbons. This guide provides an in-depth analysis of the fundamental chemistry and practical application of this compound in oxidation reactions.

Catalytic Mechanism of Oxidation

The primary role of this compound in oxidation reactions is to catalyze the decomposition of hydroperoxides (ROOH), which are key intermediates in autoxidation processes. This catalytic activity is driven by the ability of the cobalt ion to cycle between its +2 and +3 oxidation states.

The generally accepted mechanism involves the following steps:

-

Initiation: The catalytic cycle begins with the reaction between Co(II) neodecanoate and a hydroperoxide. The cobalt(II) is oxidized to cobalt(III), leading to the formation of an alkoxy radical (RO•) and a hydroxide (B78521) ion.

Co(II) + ROOH → Co(III) + RO• + OH⁻

-

Propagation: The highly reactive alkoxy radical can then abstract a hydrogen atom from a substrate molecule (e.g., an unsaturated fatty acid chain in an alkyd resin or a hydrocarbon), generating a substrate radical (R•). This substrate radical subsequently reacts with molecular oxygen to form a peroxyl radical (ROO•). The peroxyl radical can then abstract a hydrogen atom from another substrate molecule to form a new hydroperoxide, thus propagating the chain reaction.

RO• + RH → ROH + R• R• + O₂ → ROO• ROO• + RH → ROOH + R•

-

Catalyst Regeneration: The Co(III) species is then reduced back to Co(II) by reacting with another hydroperoxide molecule, generating a peroxyl radical and a proton.

Co(III) + ROOH → Co(II) + ROO• + H⁺

This redox cycle allows a small amount of this compound to decompose a large number of hydroperoxide molecules, thereby accelerating the overall oxidation process.

Visualizing the Catalytic Cycle

Caption: Catalytic cycle of this compound in hydroperoxide decomposition.

Quantitative Data on Catalytic Performance

The efficiency of this compound as an oxidation catalyst can be quantified through various parameters, including reaction rates, product yields, and turnover frequencies. The following tables summarize key quantitative data from studies on the oxidative drying of alkyd resins and the oxidation of model hydrocarbon compounds.

Table 1: Performance of this compound in Alkyd Emulsion Drying[3]

| Parameter | Value | Conditions |

| Cobalt Concentration | 0.05% w/w per alkyd | LO83 alkyd resin, 5% C12EO30-SO4-Na2 w/w per alkyd |

| Initial Surface Drying Time | ~3 hours | Freshly prepared emulsion |

| Surface Drying Time after Aging | ~4.5-5 hours | After 35 days at 50°C |

Table 2: Kinetic Data for Ethylbenzene Oxidation with Cobalt-Based Catalysts[4][5]

While specific data for this compound is limited, studies on similar cobalt catalysts provide valuable insights into the kinetics.

| Parameter | Value | Catalyst System | Conditions |

| Activation Energy (Ea) | Varies with support | Cobalt on SBA-15/KIT-6 | tert-butyl hydrogen peroxide as oxidant |

| Reaction Order | First-order | CuMgAl-LDH (model system) | Aerobic oxidation |

Note: The kinetic parameters are highly dependent on the specific reaction conditions, including substrate, solvent, temperature, and the presence of co-catalysts.

Experimental Protocols

Protocol for Evaluating the Drying Performance of this compound in an Alkyd Emulsion[3]

Objective: To determine the surface drying time of an alkyd emulsion paint containing this compound as a drier.

Materials:

-

Long oil alkyd resin (e.g., LO83)

-

This compound solution (e.g., 6% cobalt)

-